(4S)-N-ethyl-4-{[(3'-fluorobiphenyl-3-yl)carbonyl]amino}-1-methyl-L-prolinamide
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Overview
Description
Prolinamides are known for their wide-ranging biological properties, including antimicrobial and cytotoxic activities. They are present in secondary metabolites and have been the subject of extensive research due to their potential in various applications (Osinubi et al., 2020).
Synthesis Analysis
The synthesis of related prolinamides generally involves a two-step process, starting from the condensation of fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions, followed by amidation via a two-stage, one-pot reaction involving SOCl2 and amines (Osinubi et al., 2020).
Molecular Structure Analysis
Detailed molecular structure analysis of similar compounds is conducted using techniques like single-crystal X-ray diffraction, revealing specific crystal structures and hydrogen-bonding configurations (Mazza et al., 1969; Sharma et al., 2013).
Chemical Reactions and Properties
Compounds similar to (4S)-N-ethyl-4-{[(3'-fluorobiphenyl-3-yl)carbonyl]amino}-1-methyl-L-prolinamide show a range of chemical reactions, particularly their ability to form complexes and ion-associate reactions, which are crucial for understanding their interactions with bioactive molecules (Mostafa et al., 2023).
Physical Properties Analysis
The physical properties of related compounds are often characterized using methods like FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy. These methods provide insights into the stability and reactivity of these compounds (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds are typically evaluated in terms of their reactivity in various chemical reactions. For instance, their use as catalysts in different chemical processes, such as aldol reactions, underscores their chemical versatility (Pedrosa et al., 2010).
properties
IUPAC Name |
(2S,4S)-N-ethyl-4-[[3-(3-fluorophenyl)benzoyl]amino]-1-methylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-3-23-21(27)19-12-18(13-25(19)2)24-20(26)16-8-4-6-14(10-16)15-7-5-9-17(22)11-15/h4-11,18-19H,3,12-13H2,1-2H3,(H,23,27)(H,24,26)/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEKPOVEHKYPDC-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C)NC(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1C)NC(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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